molecular formula C16H16N2O5S B11063272 N-(1,3-benzodioxol-5-yl)-4-(dimethylsulfamoyl)benzamide

N-(1,3-benzodioxol-5-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B11063272
M. Wt: 348.4 g/mol
InChI Key: KJDDUQTZDLHZEF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(dimethylsulfamoyl)benzamide is a chemical compound with the following properties:

    Chemical Formula: CHNOS

    Molecular Weight: 245.25 g/mol

    CAS Number: 890601-13-5

Preparation Methods

Synthetic Routes: The synthetic route to prepare this compound involves the reaction of 1,3-benzodioxol-5-ylamine with dimethylsulfamoyl chloride. The reaction proceeds as follows:

1,3-benzodioxol-5-ylamine+dimethylsulfamoyl chlorideN-(1,3-benzodioxol-5-yl)-4-(dimethylsulfamoyl)benzamide\text{1,3-benzodioxol-5-ylamine} + \text{dimethylsulfamoyl chloride} \rightarrow \text{this compound} 1,3-benzodioxol-5-ylamine+dimethylsulfamoyl chloride→this compound

Reaction Conditions:

    Reagents: 1,3-benzodioxol-5-ylamine, dimethylsulfamoyl chloride

    Solvent: Appropriate organic solvent (e.g., dichloromethane)

    Temperature: Room temperature

    Catalyst: None required

Industrial Production Methods: Industrial-scale production methods for this compound are proprietary and may vary depending on the manufacturer. the synthetic route described above serves as the basis for large-scale production.

Chemical Reactions Analysis

Reactivity: N-(1,3-benzodioxol-5-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfamoyl group.

    Oxidation/Reduction Reactions: The benzamide moiety may undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions:

    Substitution: Alkylating agents (e.g., alkyl halides), amines

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid)

    Reduction: Reducing agents (e.g., lithium aluminum hydride)

Major Products: The major products depend on the specific reaction conditions. For example, substitution reactions yield N-substituted derivatives, while oxidation may lead to amide oxidation products.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-(dimethylsulfamoyl)benzamide finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing potential drugs.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: Its unique structure may have industrial applications.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar functional groups (e.g., sulfonamides, amides) can be compared for structural and reactivity differences.

Properties

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(dimethylsulfamoyl)benzamide

InChI

InChI=1S/C16H16N2O5S/c1-18(2)24(20,21)13-6-3-11(4-7-13)16(19)17-12-5-8-14-15(9-12)23-10-22-14/h3-9H,10H2,1-2H3,(H,17,19)

InChI Key

KJDDUQTZDLHZEF-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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